molecular formula C31H32N4O2 B2914928 2-(7-benzyl-4-oxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)acetamide CAS No. 1189970-83-9

2-(7-benzyl-4-oxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)acetamide

Cat. No. B2914928
CAS RN: 1189970-83-9
M. Wt: 492.623
InChI Key: GAWHDQZOLGNICK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule with multiple functional groups. It contains a pyrido[3,4-d]pyrimidin-3(4H)-yl group, which is a type of heterocyclic compound . The compound also contains a benzyl group and a p-tolyl group, which are both derived from benzene .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The presence of the benzyl and p-tolyl groups suggests that the compound has aromatic properties .

Scientific Research Applications

Structural Analogues and Their Applications

  • Anticancer Activity : Compounds related to pyrido[3,4-d]pyrimidines, such as certain 5-deaza analogues of aminopterin and folic acid, have shown significant anticancer activity both in vitro and in vivo. These compounds were synthesized through complex multi-step reactions starting from cyanouracils, indicating the versatility of pyrimidine derivatives in drug development (Su et al., 1986).

  • Antimicrobial Activity : Research on pyrimidinone and oxazinone derivatives fused with thiophene rings starting from 2-chloro-6-ethoxy-4-acetylpyridine as the starting material has revealed good antibacterial and antifungal activities. This underscores the potential of pyrimidine derivatives in addressing microbial resistance (Hossan et al., 2012).

  • Enzyme Inhibition : Pyrimidine derivatives have also been studied for their potential to inhibit crucial biological enzymes, such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS), which are key targets in cancer therapy. For instance, certain 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine antifolates have shown potent dual inhibitory activity against these enzymes, suggesting a possible application of the compound in similar therapeutic areas (Gangjee et al., 2008).

  • Structural Studies : Compounds with pyrimidine cores have been subjects of structural studies to understand their conformation and potential interactions with biological targets. Such studies can provide insights into the design of more effective molecules for therapeutic applications. For example, crystal structures of certain 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides have been determined, highlighting the importance of molecular conformation in biological activity (Subasri et al., 2016).

properties

IUPAC Name

2-[7-benzyl-2-(4-methylphenyl)-4-oxo-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-3-yl]-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H32N4O2/c1-22-8-12-24(13-9-22)18-32-29(36)21-35-30(26-14-10-23(2)11-15-26)33-28-20-34(17-16-27(28)31(35)37)19-25-6-4-3-5-7-25/h3-15H,16-21H2,1-2H3,(H,32,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAWHDQZOLGNICK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C(=NC3=C(C2=O)CCN(C3)CC4=CC=CC=C4)C5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(7-benzyl-4-oxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)acetamide

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